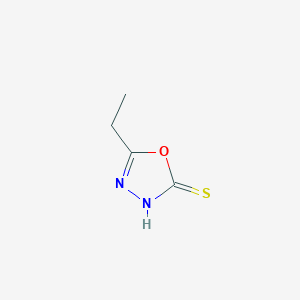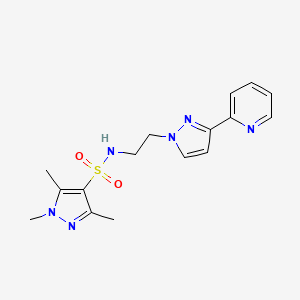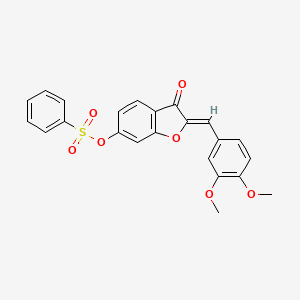
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . The molecular formula of this compound is C11H10FNO2.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8FNO2/c11-7-1-2-8-6 (3-10 (13)14)5-12-9 (8)4-7/h1-2,4-5,12H,3H2, (H,13,14) . This indicates the presence of a fluoro group at the 6th position and a methyl group at the 1st position on the indole ring .Physical And Chemical Properties Analysis
The molecular weight of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is 207.204. It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Bacterial Catabolism of Indole-3-acetic Acid
Indole-3-acetic acid (IAA), sharing a similar structure with 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, is known for its presence in various environments and organisms, notably as a plant growth hormone. Bacteria capable of catabolizing or assimilating IAA have been recognized, with gene clusters like iac and iaa being responsible for the aerobic degradation of IAA into catechol and the anaerobic conversion of IAA to 2-aminobenzoyl-CoA, respectively. These gene clusters allow bacteria to use IAA as a source of carbon, nitrogen, and energy and possibly interfere with IAA-dependent processes in plants and other organisms. This understanding opens doors for research into biotechnological applications of these enzymes and the use of IAA-destroying bacteria to address pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).
Pyrolysis and Chemical Mechanisms
Mechanisms of Pyrolysis of Polysaccharides
The pyrolysis of polysaccharides, involving chemical processes similar to those that might interact with 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, has been studied to understand the formation of various carbon products like glycolaldehyde, acetol, acetic acid, and formic acid. This research provides insights into the chemical mechanisms involved in pyrolysis and the effects of linkage types and inorganic additives on pyrolytic pathways. Such understanding is vital for applications in biomass utilization and conversion into valuable chemicals (Ponder & Richards, 2010).
Synthesis and Organic Chemistry
Practical Synthesis of Fluoro-Bromobiphenyl Compounds
The synthesis of fluoro-bromobiphenyl compounds, related to 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, has been studied for applications in pharmaceuticals like flurbiprofen. This research addresses the challenges in synthesis, such as the high cost and toxicity of certain reagents and the formation of dark decomposition products. The development of practical, scalable synthesis methods is crucial for the pharmaceutical industry (Qiu et al., 2009).
Plant Hormone Research
Effects of Auxin and Gibberellic Acid on Algae
The study of the biological effects of indole-acetic acid and gibberellic acid on algae provides insights that might be relevant to understanding the biological activities of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid. Research in this area has shown increases in stalk elongation and enhanced cap formation in certain algae species, indicating the direct action of these compounds on the cytoplasm (Conrad, Saltman, & Eppley, 1959).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6-fluoro-1-methylindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-3-2-8(12)5-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBRHMOXPSVEOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)
![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)


![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)





![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)